2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate is a complex organic compound characterized by its multiple bromine and chlorine substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate typically involves multiple steps, including halogenation, formylation, and amide formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, Suzuki–Miyaura coupling is a common method used in the synthesis of such compounds, involving the use of boron reagents and palladium catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain functional groups or reduce the oxidation state of the compound.
Substitution: Halogen atoms in the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution could result in derivatives with different substituents replacing the bromine or chlorine atoms.
Scientific Research Applications
2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate exerts its effects involves interactions with specific molecular targets. These interactions can disrupt biological pathways or alter chemical processes, depending on the context of its use. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[2-(2-{2-[(4-BROMOANILINO)CARBONYL]ANILINO}-2-OXOACETYL)HYDRAZONO]METHYL}PHENYL 3-BROMOBENZOATE
- Phenol, 2,6-dibromo-4-methyl-
- 2,6-Dibromo-4-methylaniline
Uniqueness
What sets 2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate apart from similar compounds is its specific combination of functional groups and halogen substitutions. This unique structure can confer distinct chemical properties and biological activities, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C23H15Br3ClN3O4 |
---|---|
Molecular Weight |
672.5 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C23H15Br3ClN3O4/c24-16-3-1-2-14(8-16)23(33)34-21-15(9-17(25)10-19(21)26)11-29-30-20(31)12-28-22(32)13-4-6-18(27)7-5-13/h1-11H,12H2,(H,28,32)(H,30,31)/b29-11+ |
InChI Key |
KFSQNBTYNVBWMZ-VPUKRXIYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.